molecular formula C13H17BrFN B1469924 1-(5-Bromo-2-fluorobenzyl)-4-methylpiperidine CAS No. 1492223-82-1

1-(5-Bromo-2-fluorobenzyl)-4-methylpiperidine

Cat. No. B1469924
CAS RN: 1492223-82-1
M. Wt: 286.18 g/mol
InChI Key: IJHWVUOLVBZFBS-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as fluorobenzyl derivatives have been synthesized through reduction reactions .


Molecular Structure Analysis

The molecular structure of similar compounds can be characterized using various spectroscopic techniques . The compound likely contains a bromo- and fluoro-substituted benzyl group attached to a methylpiperidine ring.


Chemical Reactions Analysis

The reactivity of bromo- and fluoro-substituted phenols in chemical reactions is highlighted by several studies. For instance, the chemoselective functionalization of a bromo-chloro-fluoropyridine compound has been described, which could be relevant to understanding the reactivity of this compound under various conditions.


Physical And Chemical Properties Analysis

The physical and chemical properties of similar halogenated phenols can be deduced from their molecular structure and reactivity .

Scientific Research Applications

Synthesis and Derivative Development

  • Practical Synthesis Approaches : Research has demonstrated practical synthesis methods for derivatives of 1-(5-Bromo-2-fluorobenzyl)-4-methylpiperidine, highlighting their potential as intermediates in organic chemistry and pharmaceutical research. For example, an efficient synthesis process for related compounds involves key steps like lithium-bromine exchange, regioselective nitration, and palladium-catalyzed reactions, showcasing the versatility and utility of these compounds in developing novel chemical entities (Boros et al., 2007).

  • Radiolabeling for Diagnostic Applications : Derivatives of this compound have been explored in the development of radiolabeled compounds for potential diagnostic applications. One study describes the synthesis of a potent nonpeptide CCR1 antagonist radiolabeled with fluorine-18, indicating its application in medical imaging and diagnosis (Mäding et al., 2006).

Mechanism of Action

The mechanism of action of this compound is not clear from the available information. It’s possible that the bromo- and fluoro-substituted benzyl group could interact with biological targets, but this would depend on the specific context .

Safety and Hazards

Safety data sheets for similar compounds suggest that they should be handled with care. They may pose risks if inhaled, ingested, or if they come into contact with skin .

properties

IUPAC Name

1-[(5-bromo-2-fluorophenyl)methyl]-4-methylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrFN/c1-10-4-6-16(7-5-10)9-11-8-12(14)2-3-13(11)15/h2-3,8,10H,4-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJHWVUOLVBZFBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC2=C(C=CC(=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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